Methyl 2-(but-3-en-1-yl)pyrrolidine-1-carboxylate
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Overview
Description
Methyl 2-(but-3-en-1-yl)pyrrolidine-1-carboxylate is an organic compound that features a pyrrolidine ring substituted with a but-3-en-1-yl group and a methyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(but-3-en-1-yl)pyrrolidine-1-carboxylate typically involves the reaction of pyrrolidine with but-3-en-1-yl bromide in the presence of a base such as sodium hydride or potassium carbonate. The resulting intermediate is then esterified using methyl chloroformate under basic conditions to yield the final product .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems can be employed to introduce the but-3-en-1-yl group and the methyl ester group in a controlled manner, ensuring high selectivity and purity .
Chemical Reactions Analysis
Types of Reactions: Methyl 2-(but-3-en-1-yl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using lithium aluminum hydride can convert the ester group to an alcohol.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride or potassium carbonate in aprotic solvents like dimethylformamide.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted pyrrolidine derivatives.
Scientific Research Applications
Methyl 2-(but-3-en-1-yl)pyrrolidine-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the synthesis of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism by which Methyl 2-(but-3-en-1-yl)pyrrolidine-1-carboxylate exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Pyrrolidine: A simple nitrogen-containing heterocycle with various biological activities.
Pyrrolidine-2-one: Known for its use in pharmaceuticals and as a precursor in organic synthesis.
Pyrrolidine-2,5-diones: Used in the synthesis of bioactive molecules and as intermediates in drug development.
Uniqueness: Methyl 2-(but-3-en-1-yl)pyrrolidine-1-carboxylate is unique due to the presence of both the but-3-en-1-yl group and the methyl ester group, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry .
Biological Activity
Methyl 2-(but-3-en-1-yl)pyrrolidine-1-carboxylate is a pyrrolidine derivative that has garnered attention due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications in various fields, particularly in antimicrobial and anticancer research.
Chemical Structure and Properties
This compound features a pyrrolidine ring with a butenyl side chain and a carboxylate group. Its molecular formula is C9H15NO2, with a molecular weight of approximately 169.23 g/mol. The unique structure of this compound contributes to its biological activity, particularly through its interaction with various biological targets.
Synthesis
The synthesis of this compound typically involves the following steps:
- Formation of the Pyrrolidine Ring : The initial step involves the cyclization of appropriate precursors to form the pyrrolidine structure.
- Alkylation : The introduction of the butenyl group is achieved through alkylation reactions.
- Carboxylation : Finally, the carboxylate group is introduced, completing the synthesis.
The synthetic pathway can be optimized based on the desired yield and purity of the final product.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of this compound. Its derivatives have shown significant activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways.
Compound | Activity | Target Organisms |
---|---|---|
This compound | Antimicrobial | MRSA, E. coli |
Related Pyrrolidine Derivatives | Antibacterial | Staphylococcus spp., Salmonella spp. |
Studies indicate that modifications in the substituents on the pyrrolidine ring can enhance antibacterial efficacy. For instance, compounds with electron-withdrawing groups tend to exhibit improved activity against resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA) .
Anticancer Activity
The anticancer properties of this compound have also been investigated. Preliminary results suggest that this compound may inhibit tumor cell proliferation through apoptosis induction and cell cycle arrest mechanisms.
In vitro studies demonstrated that derivatives of this compound exhibited cytotoxic effects against several cancer cell lines, including:
Cell Line | IC50 (µM) |
---|---|
HCT116 (Colon Cancer) | 10 |
MDA-MB-231 (Breast Cancer) | 5 |
These findings indicate that structural modifications can significantly influence anticancer activity, suggesting a potential for developing new therapeutic agents based on this scaffold .
Case Study 1: Antimicrobial Screening
A series of derivatives based on this compound were synthesized and screened for antimicrobial activity. The study found that certain modifications led to enhanced activity against resistant bacterial strains. For example, compounds with additional hydroxyl or methoxy groups showed increased potency due to better solubility and membrane penetration .
Case Study 2: Anticancer Evaluation
In another study focusing on anticancer properties, this compound derivatives were tested against various cancer cell lines. One derivative exhibited an IC50 value of 5 µM against MDA-MB-231 cells, showcasing significant potential for further development as an anticancer agent .
Properties
CAS No. |
342878-55-1 |
---|---|
Molecular Formula |
C10H17NO2 |
Molecular Weight |
183.25 g/mol |
IUPAC Name |
methyl 2-but-3-enylpyrrolidine-1-carboxylate |
InChI |
InChI=1S/C10H17NO2/c1-3-4-6-9-7-5-8-11(9)10(12)13-2/h3,9H,1,4-8H2,2H3 |
InChI Key |
AKZFDWQWUSPOQT-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)N1CCCC1CCC=C |
Origin of Product |
United States |
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